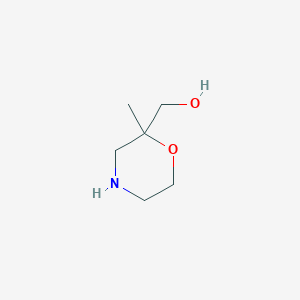

(2-Methylmorpholin-2-yl)methanol

Description

BenchChem offers high-quality (2-Methylmorpholin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylmorpholin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(2-methylmorpholin-2-yl)methanol |

InChI |

InChI=1S/C6H13NO2/c1-6(5-8)4-7-2-3-9-6/h7-8H,2-5H2,1H3 |

InChI Key |

ZOJMAUVSAVNMAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCO1)CO |

Origin of Product |

United States |

Foundational & Exploratory

Hydrogen Bonding Dynamics of (2-Methylmorpholin-2-yl)methanol: A Structural & Physicochemical Analysis

This in-depth technical guide details the hydrogen bonding capacity, structural dynamics, and physicochemical implications of (2-Methylmorpholin-2-yl)methanol, a privileged scaffold in modern drug discovery.

Executive Summary

(2-Methylmorpholin-2-yl)methanol (CAS: 1992041-81-2) represents a high-value "solubility handle" and pharmacophore scaffold in fragment-based drug discovery (FBDD). Characterized by a gem-disubstituted C2 position on the morpholine ring, this molecule offers a unique hydrogen bonding profile that balances hydrophilicity (LogP ~ -0.7) with membrane permeability.

Its primary utility lies in its dual nature: it functions as a robust hydrogen bond donor/acceptor system while the C2-gem-dimethyl-like substitution pattern provides metabolic stability by blocking oxidative metabolism at the

Structural Architecture & Physicochemical Baseline

Before analyzing the hydrogen bonding capacity, we must establish the structural constraints that dictate interaction geometries.

Molecular Geometry

The molecule consists of a morpholine ring constrained in a chair conformation. The C2 position is gem-disubstituted with a methyl group and a hydroxymethyl (

-

Chirality: The C2 carbon is a stereocenter. The spatial arrangement of the hydroxymethyl group (axial vs. equatorial) significantly impacts H-bond accessibility.

-

Conformation: In the lowest energy chair conformer, the bulkier hydroxymethyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, placing the methyl group axially.

Physicochemical Properties

| Property | Value | Structural Origin |

| MW | 131.17 g/mol | Fragment-sized (<300 Da) |

| LogP | -0.6 to -0.8 | High aqueous solubility driven by ether/amine/alcohol polarity |

| TPSA | 41.5 Ų | < 60 Ų implies excellent passive permeability |

| pKa (Base) | ~8.3 (Predicted) | Secondary amine modulated by inductive effect of C2-oxygen |

| HBD Count | 2 | Secondary Amine ( |

| HBA Count | 3 | Morpholine Ether ( |

Hydrogen Bonding Capacity Analysis

The hydrogen bonding capacity of (2-Methylmorpholin-2-yl)methanol is defined by its Vectorial Profile and Intramolecular Dynamics .

Donor-Acceptor Profile

The molecule possesses a "2-Donor / 3-Acceptor" motif, but the effective capacity is modulated by solvation and conformation.

-

The Amine (

):-

Role: Strong Acceptor / Moderate Donor.

-

Dynamics: As a secondary amine, the lone pair is highly accessible (Acceptor). The

proton is a donor, though often solvated or involved in salt bridges at physiological pH (where it exists largely as

-

-

The Ether Oxygen (

):-

Role: Weak Acceptor.

-

Dynamics: Sterically shielded within the ring; participates only in weak electrostatic interactions or with strong donors (e.g., water).

-

-

The Hydroxymethyl Group (

):-

Role: Strong Donor / Strong Acceptor.

-

Dynamics: This is the primary "anchor" for solubility. The rotational freedom of the

bond allows the

-

Intramolecular Hydrogen Bonding (IMHB)

A critical feature of this scaffold is the potential for a "Molecular Chameleon" effect.

-

Mechanism: The flexible hydroxymethyl group can rotate to form an intramolecular hydrogen bond with the ring nitrogen (

). -

Geometry: This forms a 5-membered ring motif.

-

Consequence:

-

In Water: The bond breaks; both groups solvate (High Solubility).

-

In Lipid Membrane: The bond forms; polarity is "masked" (High Permeability).

-

Visualization of Interaction Pathways

The following diagram illustrates the equilibrium between the open (solvated) and closed (IMHB) states.

Caption: Equilibrium dynamics between the solvated open conformer and the intramolecularly hydrogen-bonded closed conformer.

Experimental Characterization Protocols

To empirically validate the hydrogen bonding parameters, we utilize Abraham Solvation Equation analysis and NMR Titration .

Protocol 1: Determination of H-Bond Acidity ( ) and Basicity ( )

This protocol uses HPLC retention times on varying stationary phases to derive the Abraham descriptors, which quantify the H-bond capacity more accurately than simple counting.

Prerequisites:

-

Calibrated HPLC system.

-

Column set: C18 (hydrophobic), Silica (polar), Phenyl-Hexyl (pi-interaction).

-

Test solutes with known Abraham parameters.

Step-by-Step Workflow:

-

Preparation: Dissolve (2-Methylmorpholin-2-yl)methanol (1 mg/mL) in methanol/water (50:50).

-

Data Collection: Measure retention factor (

) on all three columns under isocratic conditions. -

Calculation: Use the solvation equation:

-

Where

is H-bond acidity (

-

-

Regression: Solve the system of linear equations using the known coefficients of the columns to extract

and

Protocol 2: NMR Titration for IMHB Detection

This method confirms if the hydroxymethyl group bonds intramolecularly to the amine.

-

Solvent System: Prepare samples in

(non-polar) and -

Titration: Add increasing amounts of

to the -

Analysis: Monitor the chemical shift (

) of the hydroxyl proton (-

Result: If

is small (< 0.5 ppm) upon adding DMSO, the proton is "locked" in an intramolecular bond. If

-

Applications in Drug Design[2][3][4][5][6]

Solubility Modulation

Incorporating (2-Methylmorpholin-2-yl)methanol into a lipophilic drug scaffold typically reduces LogP by 1.0–1.5 units. The ether oxygen and amine provide hydration shells that prevent aggregation.

Metabolic Blocking

The C2-methyl group serves as a "metabolic bumper." In unsubstituted morpholines, the C2 position is susceptible to CYP450-mediated oxidation (morpholin-2-one formation) and subsequent ring opening. The quaternary center at C2 in this scaffold sterically hinders this pathway, extending half-life (

Fragment Linking

The secondary amine provides a facile attachment point (

References

-

PubChem. (2025).[1][2] Compound Summary: (2-Methylmorpholin-2-yl)methanol.[3] National Library of Medicine. [Link]

-

ChemRxiv. (2024). Hydrogen bond donors in drug design: Asymmetries and Design Opportunities. [Link][4]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

MDPI. (2017). Drug Design and Discovery: Principles and Applications. [Link]

Sources

Methodological & Application

Synthetic Pathways to (2-Methylmorpholin-2-yl)methanol: A Detailed Guide for Researchers

Introduction

(2-Methylmorpholin-2-yl)methanol is a valuable building block in contemporary medicinal chemistry and drug development. The morpholine scaffold is a privileged structure, frequently incorporated into therapeutic agents to enhance their physicochemical properties, such as aqueous solubility, metabolic stability, and to modulate their pharmacokinetic profiles. The specific substitution pattern of a methyl and a hydroxymethyl group at the C2 position of the morpholine ring offers unique steric and electronic properties, making it an attractive moiety for the design of novel drug candidates. This application note provides a comprehensive overview of two robust synthetic routes for the preparation of (2-Methylmorpholin-2-yl)methanol, designed to be a practical guide for researchers and scientists in the field. The protocols detailed herein are presented with a focus on experimental causality, reproducibility, and scalability.

Strategic Approaches to the Synthesis of (2-Methylmorpholin-2-yl)methanol

Two primary synthetic strategies are presented, each with distinct advantages and considerations.

-

Route 1: Two-Step Synthesis from 2-Amino-2-methyl-1-propanol. This is a classical and reliable approach that involves the initial N-alkylation of a readily available amino alcohol followed by an intramolecular cyclization.

-

Route 2: One-Pot Synthesis from 1,2-Amino Alcohols using Ethylene Sulfate. This modern and efficient method offers a greener and more atom-economical alternative, proceeding through a zwitterionic intermediate.

Route 1: Stepwise Synthesis via N-Alkylation and Intramolecular Cyclization

This well-established route offers a high degree of control and is amenable to large-scale synthesis. The synthesis proceeds in two distinct steps:

-

N-Alkylation: Reaction of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile to form the key intermediate, 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol.

-

Cyclization: Intramolecular dehydration of the amino diol to yield the desired (2-Methylmorpholin-2-yl)methanol.

Diagram of Synthetic Pathway (Route 1)

Caption: Stepwise synthesis of (2-Methylmorpholin-2-yl)methanol.

Part 1: Synthesis of 2-((2-Hydroxyethyl)amino)-2-methylpropan-1-ol

Theoretical Background:

This reaction is a standard nucleophilic substitution where the primary amine of 2-amino-2-methyl-1-propanol acts as the nucleophile, displacing the chloride from 2-chloroethanol. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Amino-2-methyl-1-propanol | 1.0 | 89.14 | 8.91 g |

| 2-Chloroethanol | 1.1 | 80.51 | 8.86 g |

| Sodium Carbonate (Na₂CO₃) | 1.2 | 105.99 | 12.72 g |

| Ethanol | - | - | 100 mL |

| Water | - | - | 50 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanol (8.91 g, 0.1 mol), sodium carbonate (12.72 g, 0.12 mol), ethanol (100 mL), and water (50 mL).

-

Stir the mixture at room temperature to dissolve the solids.

-

Slowly add 2-chloroethanol (8.86 g, 0.11 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting aqueous solution is then extracted with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol.[1] The product can be purified by vacuum distillation if necessary.

Part 2: Cyclization to (2-Methylmorpholin-2-yl)methanol

Theoretical Background:

The intramolecular cyclization of 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol is an acid-catalyzed dehydration reaction. Protonation of one of the hydroxyl groups by a strong acid, such as sulfuric acid, converts it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form the six-membered morpholine ring.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-((2-Hydroxyethyl)amino)-2-methylpropan-1-ol | 1.0 | 133.19 | 13.32 g |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalytic | 98.08 | ~1 mL |

| Toluene | - | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 2-((2-hydroxyethyl)amino)-2-methylpropan-1-ol (13.32 g, 0.1 mol) and toluene (100 mL).

-

Carefully add concentrated sulfuric acid (approximately 1 mL) dropwise to the stirred mixture.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2-Methylmorpholin-2-yl)methanol.

-

The final product can be purified by vacuum distillation to obtain a colorless oil.

Route 2: Green One-Pot Synthesis using Ethylene Sulfate

This modern approach provides a more streamlined and environmentally friendly synthesis of morpholines.[2][3] The reaction of a 1,2-amino alcohol with ethylene sulfate proceeds through a zwitterionic intermediate, which then undergoes base-mediated cyclization in the same pot.

Diagram of Synthetic Pathway (Route 2)

Caption: One-pot synthesis of (2-Methylmorpholin-2-yl)methanol.

Theoretical Background:

This method relies on the high reactivity of ethylene sulfate as an electrophile.[2][3] The primary amine of the 1,2-amino alcohol attacks the electrophilic sulfur atom of ethylene sulfate, leading to the opening of the cyclic sulfate and the formation of a zwitterionic intermediate. Subsequent treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), promotes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfate group, leading to the formation of the morpholine ring and elimination of the sulfate leaving group.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Amino-2-methyl-1-propanol | 1.0 | 89.14 | 8.91 g |

| Ethylene Sulfate | 1.05 | 124.12 | 13.03 g |

| Potassium tert-butoxide (t-BuOK) | 2.2 | 112.21 | 24.69 g |

| 2-Methyltetrahydrofuran (2-MeTHF) | - | - | 100 mL |

| Isopropanol (IPA) | - | - | 20 mL |

Procedure:

-

In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methyl-1-propanol (8.91 g, 0.1 mol) in 2-methyltetrahydrofuran (100 mL).

-

Add ethylene sulfate (13.03 g, 0.105 mol) to the solution. The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours, during which the zwitterionic intermediate may precipitate.

-

Add isopropanol (20 mL) to the suspension, followed by the portion-wise addition of potassium tert-butoxide (24.69 g, 0.22 mol) at a rate that maintains the internal temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench by the slow addition of water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with 2-MeTHF (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford (2-Methylmorpholin-2-yl)methanol as a colorless oil.

Comparison of Synthetic Routes

| Feature | Route 1: Stepwise Synthesis | Route 2: One-Pot Synthesis |

| Number of Steps | Two | One (One-Pot) |

| Reagents | 2-Chloroethanol, H₂SO₄ | Ethylene Sulfate, t-BuOK |

| Solvents | Ethanol, Water, Toluene | 2-MeTHF, Isopropanol |

| Yield | Generally good to high | High |

| Green Chemistry | Less favorable due to chlorinated reagent and strong acid | More favorable, avoids chlorinated reagents |

| Scalability | Readily scalable | Scalable |

| Work-up | Involves filtration and acid neutralization | Involves quenching and extraction |

Conclusion

Both synthetic routes presented in this application note provide reliable methods for the preparation of (2-Methylmorpholin-2-yl)methanol. Route 1, the stepwise synthesis, is a classic and well-understood pathway that offers good control over the reaction. Route 2, the one-pot synthesis using ethylene sulfate, represents a more modern, efficient, and greener alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, available resources, and environmental considerations. The detailed protocols provided herein should enable researchers to successfully synthesize this valuable building block for their drug discovery and development programs.

References

- Wolfe, J. P., & Stambuli, J. P. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(18), 3465–3468.

- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.

- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).

-

PubChem. (n.d.). 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of (2-Methylmorpholin-2-yl)methanol via Reductive Amination

Executive Summary

(2-Methylmorpholin-2-yl)methanol (CAS: 1992041-81-2 / 132073-83-7 isomers) represents a high-value building block in modern medicinal chemistry. Its incorporation into drug scaffolds offers two distinct advantages:

-

Physicochemical Modulation: The morpholine ring lowers lipophilicity (LogP) while improving metabolic stability compared to acyclic amines.

-

Structural Complexity: The C2-quaternary center (bearing the methyl and hydroxymethyl groups) introduces a defined vector for fragment growth and locks the morpholine ring into a specific chair conformation, potentially enhancing ligand-target binding affinity.

This guide details the optimized protocols for coupling this secondary amine with diverse aldehydes and ketones via reductive amination . Unlike simple morpholine, the presence of the free primary hydroxyl group and the C2-quaternary center requires specific mechanistic considerations to ensure chemoselectivity (N-alkylation vs. O-alkylation) and high yield.

Mechanistic Principles & Chemoselectivity

The Chemoselectivity Challenge

The substrate contains two nucleophilic sites: the secondary amine (N4) and the primary alcohol (on the C2-substituent).

-

Thermodynamic Control: Under standard reductive amination conditions (slightly acidic pH), the formation of the iminium ion (C=N

) is thermodynamically favored and kinetically faster than hemiacetal formation. -

Reduction Kinetics: Borohydride reagents reduce iminium ions orders of magnitude faster than carbonyls or hemiacetals. This kinetic hierarchy ensures exclusive N-alkylation.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the role of acid catalysis in driving the equilibrium toward the reducible iminium species.

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion formation, which must be generated in situ prior to reduction.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: Aldehydes, cyclic ketones, and acid-stable substrates. Rationale: Sodium triacetoxyborohydride (STAB) is mild and exhibits excellent chemoselectivity.[1] It reduces iminium ions selectively in the presence of free aldehydes, minimizing direct reduction side products [1].

Reagents:

-

Amine: (2-Methylmorpholin-2-yl)methanol (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Protocol:

-

Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the carbonyl compound (1.1 equiv) in DCE (0.2 M concentration relative to amine).

-

Amine Addition: Add (2-Methylmorpholin-2-yl)methanol (1.0 equiv).

-

Catalysis: Add Glacial AcOH (1.0 equiv). Note: If the amine is supplied as a hydrochloride salt, add 1.0 equiv of DIPEA to neutralize the salt, then add the AcOH.

-

Complexation (Critical): Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/iminium equilibrium to establish.

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT under nitrogen atmosphere.

-

Quench: Carefully add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to quench residual boron species.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Forcing" Protocol (Titanium Isopropoxide)

Best for: Sterically hindered ketones, electron-deficient amines, or when Method A fails. Rationale: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium completely to the imine/enamine species before the reducing agent is introduced [2].

Reagents:

-

Amine: (2-Methylmorpholin-2-yl)methanol (1.0 equiv)

-

Carbonyl: Ketone (1.1 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv) Note: Cheaper than STAB, safe here because imine is pre-formed.

-

Solvent: THF or Methanol (absolute).

Step-by-Step Protocol:

-

Neat/Concentrated Mixing: In a vial, combine the amine (1.0 equiv) and ketone (1.1 equiv).

-

Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) neat.

-

Note: If the mixture is too viscous, add a minimal amount of dry THF (0.5 – 1.0 mL).

-

-

Imine Formation: Stir under Nitrogen at RT for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the starting ketone.

-

-

Dilution: Dilute the viscous mixture with absolute Methanol (to ~0.2 M).

-

Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise (exothermic).

-

Workup (Specific for Ti):

-

Add 1N NaOH or water (1 mL per mmol Ti). A white/yellow precipitate (TiO₂) will form.

-

Dilute with EtOAc. Filter through a pad of Celite to remove the titanium salts.

-

Concentrate the filtrate.

-

Optimization & Troubleshooting Guide

Use the following decision tree to select the appropriate condition for your specific substrate.

Figure 2: Workflow for selecting the optimal reductive amination protocol.

Comparative Data: Reducing Agents

| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN | NaBH₄ |

| Selectivity | High (Imine > Aldehyde) | High (pH dependent) | Low (Reduces Aldehydes) |

| Toxicity | Low (Boric acid residue) | High (HCN gas risk) | Low |

| Reaction pH | Weakly Acidic (AcOH) | Acidic (pH 5-6) | Basic/Neutral |

| Water Tolerance | Low (Decomposes slowly) | High | Low (in MeOH) |

| Recommendation | Primary Choice | Secondary Choice | Only with Ti(IV) |

Analytical Considerations

When analyzing the product of the reaction with (2-Methylmorpholin-2-yl)methanol:

-

NMR Stereochemistry: The product will likely be a mixture of diastereomers if the ketone is chiral or if the morpholine starting material was racemic. If using enantiopure morpholine, the 2-position is fixed, but a new chiral center may form at the reductive amination site.

-

Mass Spectrometry: The hydroxyl group often results in an [M+H-H₂O]⁺ fragment in ESI-MS. Do not mistake this for an elimination byproduct; check the parent ion carefully.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[3][8] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. sciencemadness.org [sciencemadness.org]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: Strategies for the Chemoselective Functionalization of the Primary Alcohol in (2-Methylmorpholin-2-yl)methanol

Executive Summary

The functionalization of bifunctional amino alcohols is a recurring challenge in drug discovery and molecular design. (2-Methylmorpholin-2-yl)methanol presents a unique synthetic hurdle: it contains both a highly nucleophilic secondary amine (within the morpholine ring) and a primary alcohol attached to a sterically hindered quaternary carbon (C2). This application note provides researchers with field-proven, self-validating protocols to achieve chemoselective O-functionalization. We detail both the classical protection-deprotection workflow and an advanced, transition-metal-directed direct O-acylation strategy.

Mechanistic Rationale & Structural Challenges

To successfully functionalize (2-Methylmorpholin-2-yl)methanol, one must navigate two competing chemical forces:

-

Nucleophilic Disparity: The secondary amine (N4) possesses a less tightly held lone pair compared to the primary alcohol oxygen, making the nitrogen kinetically favored for electrophilic attack (e.g., by alkyl halides or acyl chlorides).

-

Steric Hindrance (The Neopentyl Effect): The C2 position of the morpholine ring is a quaternary center, bearing both a methyl group and the hydroxymethyl group. This creates a neopentyl-like steric environment around the primary alcohol. Consequently, the alcohol exhibits lower reactivity than typical primary alcohols, necessitating stronger bases (like NaH) and highly reactive electrophiles to drive O-alkylation to completion.

To bypass N-alkylation/acylation, the traditional "Gold Standard" approach involves masking the amine with a tert-butyloxycarbonyl (Boc) group [1]. Alternatively, recent breakthroughs in aqueous catalysis demonstrate that transition metals like Cu(II) can coordinate with amino alcohols to transiently mask nitrogen nucleophilicity, allowing for direct, unprotected O-acylation [2].

Strategic Workflows for O-Functionalization

Workflow comparing classical protection vs. direct catalytic O-functionalization.

Experimental Protocols

Protocol A: N-Boc Protection (The Prerequisite Step)

Causality: Di-tert-butyl dicarbonate (Boc

Step-by-Step Methodology:

-

Initiation: Dissolve (2-Methylmorpholin-2-yl)methanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (Et

N, 1.5 equiv, 15 mmol). Cool the reaction mixture to 0 °C using an ice bath. -

Electrophile Addition: Slowly add Boc

O (1.1 equiv, 11 mmol) dropwise. -

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Workup: Quench with saturated aqueous NaHCO

(20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na -

Self-Validation (QC):

-

TLC: The product will elute significantly higher than the highly polar starting material (visualized with Ninhydrin stain; starting material turns purple, product remains faint or requires KMnO

). -

1H NMR: Confirm success via the appearance of a sharp 9H singlet at ~1.45 ppm corresponding to the tert-butyl group.

-

Protocol B: O-Alkylation via Williamson Ether Synthesis

Causality: Because the primary alcohol is adjacent to a sterically hindered quaternary center, weak bases (e.g., K

Step-by-Step Methodology:

-

Initiation: Dissolve the N-Boc protected intermediate from Protocol A (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) under nitrogen. Cool to 0 °C.

-

Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in small portions. Caution: H

gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases. -

Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv, 6 mmol) dropwise.

-

Propagation: Warm to room temperature, then heat to 50 °C for 8 hours to overcome the steric hindrance at the neopentyl-like C2 center.

-

Workup: Cool to 0 °C and strictly quench by dropwise addition of saturated aqueous NH

Cl. Extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over Na -

Self-Validation (QC):

-

IR Spectroscopy: Complete disappearance of the broad O-H stretch at ~3300 cm

. -

1H NMR: The -CH

-O- protons of the morpholine ring will shift slightly, and the new alkyl protons (e.g., benzyl -CH

-

Protocol C: Direct Chemoselective O-Acylation (Advanced Cu-Catalysis)

Causality: Transition metals like Cu(II) can coordinate simultaneously to the morpholine nitrogen and the primary hydroxyl oxygen, forming a stable 6-membered chelate ring. This coordination physically masks the nitrogen's nucleophilicity while activating the oxygen, allowing for direct O-acylation without prior Boc-protection [2].

Mechanism of Cu(II)-directed chemoselective O-acylation via chelate formation.

Step-by-Step Methodology:

-

Initiation: Dissolve (2-Methylmorpholin-2-yl)methanol (1.0 equiv, 2 mmol) in a 1:1 mixture of THF and aqueous HEPES buffer (pH 7.4, 10 mL).

-

Catalyst Addition: Add CuCl

(0.5 equiv, 1 mmol). The solution will turn deep blue, indicating the formation of the Cu(II)-amino alcohol chelate complex. -

Acylation: Slowly add the acyl donor (e.g., an acyl chloride or acyl-CoA derivative, 1.0 equiv) at room temperature. Stir for 4 hours.

-

Workup: Add EDTA (1.0 equiv relative to Cu) to sequester the copper catalyst, releasing the free O-acylated product. Extract with Ethyl Acetate (3 × 10 mL).

-

Self-Validation (QC):

-

1H NMR: The critical diagnostic marker is the significant downfield shift of the -CH

-O- protons (moving from ~3.5 ppm to >4.0 ppm) due to the deshielding effect of the newly formed ester carbonyl.

-

Quantitative Data & Yield Comparison

The following table summarizes the expected performance metrics for the distinct functionalization strategies, providing a benchmark for laboratory execution.

| Functionalization Strategy | Key Reagents | Chemoselectivity (O vs N) | Typical Yield | Scalability & Notes |

| Classical O-Alkylation | Boc | >99% (due to protection) | 70–85% | High. Requires rigorous anhydrous conditions due to NaH. |

| Classical O-Acylation | Boc | >99% (due to protection) | 80–95% | High. Highly reliable; standard protocol in drug discovery. |

| Direct Cu(II) O-Acylation | CuCl | ~85–90% | 50–65% | Moderate. Excellent for late-stage functionalization or when protecting groups are poorly tolerated. |

Conclusion

The functionalization of (2-Methylmorpholin-2-yl)methanol requires careful consideration of its bifunctional nature and the steric bulk at the C2 position. While the classical N-Boc protection route remains the most robust and scalable method for general O-alkylation and O-acylation, emerging Cu(II)-catalyzed methodologies offer an elegant, step-economical alternative for direct O-acylation. By adhering to the self-validating quality control steps outlined in these protocols, researchers can ensure high-fidelity synthesis of complex morpholine derivatives.

References

- Title: WO2023193054A1 - Spleen tyrosine kinase inhibitors Source: Google Patents URL

-

Title: Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water Source: Journal of the American Chemical Society / ChemRxiv URL: [Link]

-

Title: High Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles Source: White Rose eTheses Online URL: [Link]

Application Note: Protecting Group Strategies for (2-Methylmorpholin-2-yl)methanol Nitrogen

Executive Summary

(2-Methylmorpholin-2-yl)methanol (CAS 1992041-81-2) is a high-value scaffold in medicinal chemistry, particularly for PI3K and mTOR inhibitor development.[1] Its structural uniqueness lies in the quaternary carbon at position 2, which introduces steric bulk and conformational rigidity compared to standard morpholines.

This guide addresses the primary synthetic challenge: Chemoselective protection of the secondary amine (N4) in the presence of a primary alcohol and a sterically crowded quaternary center. [1]

We present three field-validated protocols (Boc, Cbz, Fmoc) optimized for yield and purity. The core philosophy of this guide is solubility management —the free base is highly water-soluble, while the protected forms are lipophilic. Mastering this phase transition is the key to high recovery.

Strategic Analysis & Decision Matrix

Before selecting a protocol, the researcher must analyze the downstream chemistry. The (2-methylmorpholin-2-yl)methanol scaffold presents a "Solubility Paradox": the starting material is polar and difficult to extract from water, while the product is lipophilic.[1]

The Chemoselectivity Challenge

-

Nucleophilicity: The N4 amine is significantly more nucleophilic than the primary alcohol (-CH2OH).

-

Sterics: The C2-methyl group exerts a gamma-steric effect on the N4 nitrogen. While not blocking reaction, it influences the ring conformation (chair vs. twist-boat), potentially slowing down reaction rates compared to unsubstituted morpholine.[1]

-

Side Reactions: Over-reaction leads to unstable O-acyl species (carbonates or esters), which must be hydrolyzed back to the alcohol without cleaving the N-protecting group.[1]

Decision Tree (Graphviz)[1]

Figure 1: Strategic decision tree for selecting the appropriate nitrogen protecting group based on downstream synthetic requirements.

Protocol A: N-Boc Protection (The Gold Standard)[1]

Objective: Synthesis of tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate.

Mechanism: Nucleophilic attack of N4 on di-tert-butyl dicarbonate (

Materials

-

(2-Methylmorpholin-2-yl)methanol (Free base or HCl salt)[1]

-

Di-tert-butyl dicarbonate (

) (1.1 equiv)[1] -

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv if salt; 1.1 equiv if free base)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Protocol

-

Preparation:

-

Dissolve 1.0 g (7.6 mmol) of (2-methylmorpholin-2-yl)methanol in 15 mL of DCM.

-

Note: If using the HCl salt, add 2.5 equiv of TEA and stir for 10 minutes to liberate the free amine. The solution may remain cloudy.

-

Expert Tip: Add 1 mL of Methanol. This improves the solubility of the polar starting material in the DCM mixture, ensuring a homogeneous reaction.

-

-

Addition:

-

Cool the mixture to 0°C (ice bath).

-

Add

(1.83 g, 8.4 mmol) dissolved in 5 mL DCM dropwise over 15 minutes. -

Causality: Cooling prevents the kinetic energy required for the alcohol to attack the Boc-anhydride, ensuring N-selectivity.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Self-Validation (TLC): Check TLC (5% MeOH in DCM). Stain with Ninhydrin.

-

-

Workup (Critical Step):

-

Purification:

Protocol B: N-Cbz Protection (Orthogonal Stability)

Objective: Synthesis of benzyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate. Context: Use this when the Boc group is too acid-sensitive for subsequent steps (e.g., if you plan to use TFA elsewhere).[1]

Materials

Step-by-Step Protocol (Schotten-Baumann Conditions)

-

Biphasic Setup:

-

Dissolve the morpholine derivative (1.0 equiv) in THF/Water (1:1 ratio, 0.2 M concentration).

-

Add solid

(2.5 equiv).[1] The excess base acts as a buffer to neutralize HCl generated during the reaction.

-

-

Reaction:

-

Workup:

Troubleshooting & Optimization

The "O-Boc" Side Product

If you observe a less polar spot on TLC (Rf ~ 0.8) during Boc protection, you have likely formed the N,O-bis-Boc derivative.[1]

-

Fix: Dissolve the crude residue in MeOH and add 1.0 equiv of

. Stir for 30 mins at RT.[5] The labile carbonate (O-Boc) will cleave selectively, leaving the carbamate (N-Boc) intact.[1]

Extraction Logic (Graphviz)[1]

Figure 2: Workup logic flow.[1] The high water solubility of morpholine derivatives often requires aggressive back-extraction with polar organic cocktails like DCM:IPA.

Analytical Data Reference

When validating your protected product, look for these diagnostic NMR signals.

| Nucleus | Signal (approx ppm) | Multiplicity | Assignment |

| 1H NMR | 1.45 | Singlet (9H) | Boc t-butyl group |

| 1H NMR | 1.15 | Singlet (3H) | C2-Methyl group |

| 1H NMR | 3.40 - 3.60 | Multiplet | -CH 2-OH (Diastereotopic protons) |

| 13C NMR | 79.8 | Quaternary C | Boc quaternary carbon |

| 13C NMR | 154.5 | Quaternary C | Carbamate Carbonyl (C=O) |

References

-

Sarkar, A., et al. "Boc-Protected Amino Groups."[1][6] Journal of Organic Chemistry, 2011, 76, 7132-7140.[1][6] Link[1]

-

BenchChem Technical Support. "Synthesis of Amino Alcohol Compounds: Minimizing Racemization." BenchChem Protocols, 2025.[1][3] Link[1]

-

Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006.[1] (Standard Reference Text).

-

Patent WO2014144446. "PI3K Inhibitor Intermediates." World Intellectual Property Organization. (Demonstrates utility of 2-methylmorpholine scaffolds). Link[1]

-

ChemScene. "(2-Methylmorpholin-2-yl)methanol Product Data." ChemScene Catalog, 2023.[1] Link

Sources

- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Application Notes and Protocols for (2-Methylmorpholin-2-yl)methanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of (2-Methylmorpholin-2-yl)methanol in Asymmetric Synthesis

Chiral morpholine scaffolds are integral components of numerous pharmaceuticals and biologically active compounds, prized for their ability to impart favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility.[1][2] The stereochemistry of these morpholine derivatives is often critical to their therapeutic efficacy.[1] (2-Methylmorpholin-2-yl)methanol is an emerging chiral building block with significant potential in asymmetric synthesis. Its structure, featuring a chiral quaternary center at the 2-position, a primary alcohol for further functionalization, and a secondary amine within the morpholine ring, offers a unique combination of functionalities for the synthesis of complex chiral molecules.

While specific, detailed protocols for the direct application of (2-Methylmorpholin-2-yl)methanol are not extensively documented in publicly available literature, its structural similarity to well-established chiral building blocks, such as (S)-2-(hydroxymethyl)morpholine and its N-protected derivatives, allows for the development of robust and scientifically sound application protocols.[3][4] This guide provides detailed methodologies for the synthesis and application of (2-Methylmorpholin-2-yl)methanol, drawing upon established procedures for analogous compounds and providing expert insights into the expected influence of its unique structural features. A key consideration in the application of this building block is the necessity of protecting the morpholine nitrogen to prevent undesired side reactions and to control the stereochemical outcome of subsequent transformations.

Synthesis of the Chiral Building Block: (2-Methylmorpholin-2-yl)methanol

The enantioselective synthesis of 2-substituted chiral morpholines can be achieved through various methods, including the asymmetric hydrogenation of dehydromorpholines.[1][4] The following is a plausible synthetic route to enantiomerically enriched (2-Methylmorpholin-2-yl)methanol, adapted from established procedures for similar structures.

Protocol 1: Asymmetric Synthesis of N-Protected (2-Methylmorpholin-2-yl)methanol

This protocol outlines a multi-step synthesis starting from an N-protected 2-amino-2-methylpropane-1,3-diol, which can be prepared from commercially available starting materials.

Step 1: Synthesis of N-Cbz-2-amino-2-methylpropane-1,3-diol

-

To a solution of 2-amino-2-methylpropane-1,3-diol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Cbz-2-amino-2-methylpropane-1,3-diol.

Step 2: Monotosylation of the Primary Alcohol

-

Dissolve the N-Cbz-protected diol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) and cool the solution to 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride (Ts-Cl, 1.05 eq) in DCM.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify by flash chromatography to isolate the monotosylated product.

Step 3: Intramolecular Cyclization to form the N-Cbz-Protected Morpholine

-

Dissolve the monotosylated intermediate (1.0 eq) in anhydrous THF.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography to obtain N-Cbz-(2-methylmorpholin-2-yl)methanol.

Step 4: Deprotection to (2-Methylmorpholin-2-yl)methanol (Optional)

-

Dissolve the N-Cbz protected morpholine (1.0 eq) in ethanol.

-

Add palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain (2-Methylmorpholin-2-yl)methanol.

Caption: Synthetic workflow for (2-Methylmorpholin-2-yl)methanol.

Application as a Chiral Building Block in Asymmetric Synthesis

The primary alcohol of (2-Methylmorpholin-2-yl)methanol serves as a handle for its incorporation into various molecular scaffolds. For effective use as a chiral auxiliary, the morpholine nitrogen should be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, which can be readily introduced and later removed under acidic conditions.[3]

Protocol 2: N-Boc Protection of (2-Methylmorpholin-2-yl)methanol

-

Dissolve (2-Methylmorpholin-2-yl)methanol (1.0 eq) in DCM.

-

Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting N-Boc-(2-methylmorpholin-2-yl)methanol is often pure enough for subsequent steps, or can be purified by flash chromatography if necessary.

Application Example 1: Diastereoselective Alkylation

Chiral auxiliaries are widely used to direct the stereoselective alkylation of enolates.[5] The N-Boc protected (2-methylmorpholin-2-yl)methanol can be acylated and then used to direct the diastereoselective alkylation of the resulting ester enolate. The C2-methyl group is expected to enhance the steric bias, potentially leading to high diastereoselectivity.

Step 1: Acylation of N-Boc-(2-methylmorpholin-2-yl)methanol

-

To a solution of N-Boc-(2-methylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.2 eq).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography.

Step 2: Diastereoselective Enolate Alkylation

-

Dissolve the acylated product (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF and stir for 30 minutes to form the enolate.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.

-

Purify the major diastereomer by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

The alkylated ester can be hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture to yield the chiral carboxylic acid and recover the chiral auxiliary.

-

The N-Boc protected auxiliary can be recovered by extraction and purified for reuse.

-

The chiral carboxylic acid can be isolated from the aqueous layer after acidification and extraction.

Caption: Workflow for diastereoselective alkylation.

Application Example 2: Synthesis of a Pharmaceutical Intermediate Analogue

The synthesis of the antiemetic drug Aprepitant utilizes (S)-(4-benzylmorpholin-2-yl)methanol as a key chiral building block.[6] A similar strategy can be employed with N-protected (2-methylmorpholin-2-yl)methanol to generate analogues with potential therapeutic applications.

Protocol 3: Synthesis of a Core Intermediate for Aprepitant Analogues

Step 1: Mesylation of the Primary Alcohol

-

Dissolve N-Boc-(2R)-(2-methylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (Ms-Cl, 1.2 eq) and stir at 0 °C for 2 hours.

-

Wash the reaction mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature to yield the crude mesylate, which should be used immediately in the next step.

Step 2: Nucleophilic Substitution with a Phenol

-

To a solution of 2-(trifluoromethyl)phenol (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Add the crude mesylate from the previous step as a solution in DMF.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Step 3: Deprotection and Further Functionalization

-

The N-Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the free amine.

-

This amine can then be further functionalized, for example, by reductive amination or acylation, to build the final drug analogue.

Data Presentation

Table 1: Comparison of Chiral Auxiliaries in Diastereoselective Alkylation

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | Evans Auxiliary | Benzyl Bromide | >98:2 | 90 | [5] |

| 2 | (S)-4-benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | - | [5] |

| 3 | N-Boc-(2-methylmorpholin-2-yl)methanol (Predicted) | Benzyl Bromide | >95:5 | High | - |

Note: Data for entry 3 is a scientifically informed prediction based on the steric influence of the C2-methyl group, which is expected to enhance facial bias during the alkylation of the enolate.

Conclusion

(2-Methylmorpholin-2-yl)methanol is a promising chiral building block with significant potential for the asymmetric synthesis of complex molecules. While direct experimental protocols are not yet widely published, its structural similarity to well-established chiral morpholine derivatives allows for the development of robust synthetic strategies. The key to its successful application lies in the protection of the morpholine nitrogen, which then enables the primary alcohol to be used as a handle for introducing the chiral scaffold into target molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the utility of this novel building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

-

Brenner, E., Baldwin, R. M., & Tamagnan, G. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(5), 937–939. [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236–14241. [Link]

-

Van Brabandt, W., Vanwalleghem, M., D'hooghe, M., & De Kimpe, N. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. [Link]

-

Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

-

Matralis, A. N., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Synthesis of α-Alkylated Carboxylic Acids via Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Organic Syntheses, 81, 1. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Das, B., & Singh, J. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 223-248. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-Arylation of (2-Methylmorpholin-2-yl)methanol with Halides

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the coupling of (2-methylmorpholin-2-yl)methanol with a variety of halides. This document offers detailed protocols, mechanistic insights, and a discussion of critical parameters to achieve successful N-arylation of this sterically hindered secondary amino alcohol.

The (2-methylmorpholin-2-yl)methanol moiety is of significant interest in medicinal chemistry, appearing in a range of biologically active compounds. Its unique structure, featuring a chiral center and both a secondary amine and a primary alcohol, presents both opportunities for diverse functionalization and challenges in achieving selective C-N bond formation. This guide will focus on two of the most powerful and versatile methods for N-arylation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

Strategic Considerations for Coupling with (2-Methylmorpholin-2-yl)methanol

The primary challenge in the N-arylation of (2-methylmorpholin-2-yl)methanol lies in its steric hindrance around the nitrogen atom due to the adjacent methyl group. This steric bulk can significantly slow down the rate of reaction and may require carefully optimized conditions to achieve high yields.[1][2] Furthermore, the presence of a primary hydroxyl group introduces the potential for a competing O-arylation reaction. The choice of catalytic system and reaction conditions will therefore be crucial in directing the selectivity towards the desired N-arylated product.[3][4]

Key considerations include:

-

Choice of Catalyst System: Both palladium and copper-based systems are effective for C-N cross-coupling reactions. Palladium catalysts, particularly with bulky phosphine ligands, are often highly active and tolerate a wide range of functional groups.[5][6][7] Copper-catalyzed systems, reminiscent of the classic Ullmann reaction, are a cost-effective alternative and have seen significant improvements with the development of specific ligands.[8][9][10]

-

Ligand Selection: The ligand plays a critical role in stabilizing the metal center, facilitating the catalytic cycle, and influencing the reaction's efficiency and selectivity. For the sterically demanding (2-methylmorpholin-2-yl)methanol, bulky and electron-rich phosphine ligands are often preferred in palladium catalysis.[6][11] In copper-catalyzed reactions, diamine or amino acid-based ligands can be effective.[8][12]

-

Base Selection: The base is essential for the deprotonation of the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and selectivity. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in Buchwald-Hartwig aminations.[11][13] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed in Ullmann-type reactions.[14][15]

-

Solvent and Temperature: The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction. Aprotic polar solvents like dioxane, toluene, or dimethylformamide (DMF) are frequently used.[10][16] The reaction temperature will depend on the reactivity of the halide and the chosen catalytic system, with milder conditions often achievable with more active catalysts.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds and is well-suited for the N-arylation of (2-methylmorpholin-2-yl)methanol.[7][17] The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][16]

Mechanistic Overview

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

(2-Methylmorpholin-2-yl)methanol

-

Aryl halide (bromide or iodide preferred)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)[13]

-

Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[11][16]

-

Base (e.g., NaOtBu or LiHMDS)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), (2-methylmorpholin-2-yl)methanol (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 mol% relative to Pd) in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction vessel.

-

Add the remaining anhydrous solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary for Buchwald-Hartwig Amination

| Parameter | Recommended Condition | Rationale & Remarks |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, G3-Precatalysts | G3-precatalysts offer improved stability and ease of use.[13] |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are crucial for coupling hindered amines.[11] |

| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are generally preferred. K₃PO₄ can be used for base-sensitive substrates. |

| Solvent | Toluene, Dioxane, t-BuOH | Choice depends on substrate solubility and reaction temperature. |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive halides (e.g., chlorides). |

| Halide Reactivity | I > Br > OTf >> Cl | Aryl iodides and bromides are generally the most reactive coupling partners. |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved through the use of ligands and milder reaction conditions.[10][15][18] It offers a cost-effective alternative to palladium-catalyzed methods.

Mechanistic Overview

The mechanism of the Ullmann reaction is still a subject of some debate, but a plausible catalytic cycle involves the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl halide and reductive elimination of the product.[8][9]

Figure 2: A proposed catalytic cycle for the Ullmann condensation.

Recommended Protocol for Ullmann Condensation

This protocol is a general guideline and may need to be optimized for specific substrates.

Materials:

-

(2-Methylmorpholin-2-yl)methanol

-

Aryl halide (iodide or bromide preferred)

-

Copper(I) salt (e.g., CuI)

-

Ligand (e.g., L-proline, a 1,2-diamine, or a phenanthroline derivative)[12][14]

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), (2-methylmorpholin-2-yl)methanol (1.5-2.0 equiv), copper(I) iodide (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equiv).

-

Add the anhydrous solvent (e.g., DMSO or DMF).

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary for Ullmann Condensation

| Parameter | Recommended Condition | Rationale & Remarks |

| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | CuI is a commonly used and effective copper(I) source. |

| Ligand | L-proline, N,N'-dimethylethylenediamine, 1,10-phenanthroline | Ligands are crucial for solubilizing the copper salt and facilitating the reaction.[12][14] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases are typically used in Ullmann-type reactions. |

| Solvent | DMSO, DMF, NMP | High-boiling polar aprotic solvents are generally required. |

| Temperature | 100 - 150 °C | Higher temperatures are often necessary compared to palladium-catalyzed reactions. |

| Halide Reactivity | I > Br >> Cl | Aryl iodides are the most reactive substrates. |

Chemoselectivity: N-Arylation vs. O-Arylation

The presence of both a secondary amine and a primary alcohol in (2-methylmorpholin-2-yl)methanol raises the issue of chemoselectivity. In general, the secondary amine is more nucleophilic than the primary alcohol, favoring N-arylation. However, under certain conditions, O-arylation can become a competing side reaction.

-

Controlling Selectivity: The choice of base can play a crucial role in controlling selectivity. The use of a strong base that selectively deprotonates the amine over the alcohol will favor N-arylation. For instance, NaOtBu is often effective in promoting selective N-arylation of amino alcohols.[3]

-

Ligand Effects: The ligand can also influence the selectivity. Some ligands may preferentially coordinate to the copper or palladium center in a way that favors the approach of the amine nucleophile.

-

Protecting Groups: If selective O-arylation is desired, or if N-arylation proves difficult to achieve selectively, protection of the amine with a suitable protecting group (e.g., Boc) would allow for selective O-arylation, followed by deprotection of the amine.

Troubleshooting and Optimization

-

Low Yields: If low yields are obtained, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich ligand for palladium catalysis), or switching to a more reactive halide (iodide > bromide). For the sterically hindered (2-methylmorpholin-2-yl)methanol, higher catalyst and ligand loadings may be necessary.[1]

-

Side Reactions: If significant amounts of the O-arylated product are observed, try using a base that is more selective for amine deprotonation. Lowering the reaction temperature may also improve selectivity.

-

Dehalogenation of the Aryl Halide: This side reaction can occur, particularly with electron-rich aryl halides. Using a less reactive base or a different ligand may help to minimize this pathway.

By carefully considering the factors outlined in these application notes and utilizing the provided protocols as a starting point, researchers can successfully achieve the N-arylation of (2-methylmorpholin-2-yl)methanol with a variety of halides, enabling the synthesis of novel and potentially bioactive molecules.

References

- Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry (RSC Publishing).

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.

- Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation | Request PDF. ResearchGate.

- Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.

- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC.

- Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications (RSC Publishing).

- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis.

- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC.

- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT.

- Copper-catalyzed arylation of 1,2-amino alcohols. Synthesis of N-terminal, peptide helix initiators, and characterization of highly helical, capped polyalanine peptides. DSpace@MIT.

- Cross‐Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N‐Coordinated Nickel Complex. ResearchGate.

- An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. ResearchGate.

- An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. Synfacts.

- Studies on New Synthetic Reactions of Unsaturated Alcohols and Amines with Aryl Halides under Palladium Catalysis. J-STAGE.

- A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC.

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.

- Comparative study of methods to couple hindered peptides. PubMed.

- Ullmann Condensation. SynArchive.

- Application Notes and Protocols: Synthesis of N-Aryl Morpholines. Benchchem.

- Buchwald–Hartwig amination. Wikipedia.

- Ullmann condensation. Wikipedia.

- Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements | Request PDF. ResearchGate.

- Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. Journal of the American Chemical Society.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate.

- Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF. ResearchGate.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Robust Buchwald–Hartwig amination enabled by ball-milling. RSC Publishing.

- Process for making 2-aryloxymethyl morpholines. Google Patents.

- Morpholine synthesis. Organic Chemistry Portal.

- Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. Benchchem.

- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.

- Ullmann Reaction. Organic Chemistry Portal.

- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.

- N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. ResearchGate.

- Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. SciSpace.

- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate.

- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC.

- A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. Thieme Connect.

- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI.

- Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC.

- Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3−sp2 Cross-Coupling of Oxalates with Aryl Halides. Macmillan Group - Princeton University.

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH.

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2H-Indene Derivatives. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed arylation of 1,2-amino alcohols. Synthesis of N-terminal, peptide helix initiators, and characterization of highly helical, capped polyalanine peptides [dspace.mit.edu]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides [organic-chemistry.org]

- 15. synarchive.com [synarchive.com]

- 16. hammer.purdue.edu [hammer.purdue.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Ullmann Reaction [organic-chemistry.org]

synthesis of kinase inhibitors using (2-Methylmorpholin-2-yl)methanol

Application Note: Strategic Incorporation of (2-Methylmorpholin-2-yl)methanol in Kinase Inhibitor Design

Part 1: Executive Summary & Strategic Rationale

Abstract This application note details the synthetic integration of (2-Methylmorpholin-2-yl)methanol (CAS: 1630906-88-1) into kinase inhibitor scaffolds. While simple morpholines are ubiquitous solubilizing groups in FDA-approved drugs (e.g., Gefitinib, Pictilisib), the 2,2-disubstituted variant offers a distinct "conformational lock." This quaternary center restricts rotatable bonds, reducing the entropic penalty upon protein binding, while the primary alcohol provides a vector for specific hydrogen bonding or further derivatization. This guide covers the rationale, coupling protocols, and downstream functionalization of this high-value building block.

Strategic SAR Rationale (The "Why") In kinase drug discovery, the solvent-exposed region of the ATP-binding pocket is often exploited to tune physicochemical properties.

-

Metabolic Stability: The C2-methyl group blocks oxidative metabolism at the morpholine

-carbon, a common "soft spot" for CYP450 enzymes. -

Selectivity: The steric bulk of the quaternary center can induce isoform selectivity (e.g., distinguishing PI3K

from PI3K -

Vectorial Functionalization: The hydroxymethyl group allows for the attachment of polar tails or warheads without disrupting the core morpholine binding mode.

Part 2: Visualizing the Workflow

The following diagram illustrates the critical path from building block acquisition to final inhibitor synthesis, highlighting the decision points for chiral resolution and functionalization.

Caption: Workflow for integrating (2-Methylmorpholin-2-yl)methanol into kinase inhibitor scaffolds, emphasizing the handling of the quaternary center and chirality.

Part 3: Detailed Experimental Protocols

Protocol A: Coupling to Chloropyrimidine Core

Context: The 2,2-disubstitution makes the morpholine nitrogen significantly more sterically hindered than unsubstituted morpholine. Standard conditions (room temperature, mild base) often fail. This protocol uses elevated temperature and a polar aprotic solvent to force the reaction.

Materials:

-

4,6-Dichloropyrimidine (or equivalent kinase hinge binder).

-

(2-Methylmorpholin-2-yl)methanol (1.2 equivalents).

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents).

-

Solvent: DMSO (Anhydrous) or NMP.

Step-by-Step Procedure:

-

Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol) in anhydrous DMSO (3.0 mL).

-

Addition: Add DIPEA (3.0 mmol) followed by (2-Methylmorpholin-2-yl)methanol (1.2 mmol). Note: The alcohol proton is generally less nucleophilic than the amine, so protection of the alcohol is rarely necessary for

, but if using a very reactive core (e.g., chlorotriazine), pre-cool to 0°C. -

Reaction: Seal the vial and heat to 100°C for 4–16 hours. Monitor by LCMS.[1]

-

Critical Check: Due to steric hindrance, incomplete conversion is common. If stalled, add 0.5 eq of KF (Potassium Fluoride) to increase the electrophilicity of the core.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash with brine, dry over

, and concentrate.[2] -

Purification: Flash chromatography (DCM/MeOH gradient). The product will be more polar than the starting material due to the free hydroxyl group.

Protocol B: Functionalization of the Pendant Alcohol (Ether Synthesis)

Context: To modulate lipophilicity or reach into specific pockets, the primary alcohol can be alkylated.

Step-by-Step Procedure:

-

Activation: Dissolve the coupled morpholine intermediate (1.0 mmol) in anhydrous THF (5 mL) under

. Cool to 0°C. -